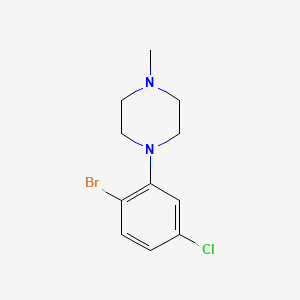

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (BMP) is an organic compound belonging to the piperazine family. It is a white crystalline solid that is soluble in water and other organic solvents. BMP has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a drug target.

Wissenschaftliche Forschungsanwendungen

Synthesis of Arylthiophenes

This compound is utilized in the synthesis of 2,5-bisarylthiophenes through a Suzuki cross-coupling reaction. The arylthiophenes synthesized are investigated for their molecular structure using Density Functional Theory (DFT) and X-ray analysis. These compounds have shown potential biological activities, including antibacterial properties .

Antimicrobial Activities

The derivatives of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine have been screened for in vitro bacteria scavenging abilities. Some compounds have demonstrated significant potency against E. coli, with IC50 values indicating their effectiveness at low concentrations .

Antioxidant Properties

In the realm of antioxidant research, certain synthesized compounds containing this molecule have exhibited noteworthy antioxidant activities. This is measured by their IC50 values, which reflect the concentration required to inhibit oxidation by 50% .

Enantiomerically Pure Compounds Synthesis

The compound serves as a starting point for the synthesis of enantiomerically pure diarylethanes, which are crucial for the development of certain pharmaceuticals, such as SGLT2 inhibitors used in diabetes treatment. The synthesis process involves several steps, including resolution and crystallization to achieve high enantiomeric purities .

Molecular Design and Drug Discovery

It plays a pivotal role in the molecular design and drug discovery process, particularly in the modification of diarylmethane aglycone in SGLT2 inhibitors. This modification is aimed at improving hypoglycemic activity, which is vital for diabetes management .

Nitric Oxide Scavenging Activity

Compounds derived from 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine have been evaluated for their nitric oxide scavenging activity. This property is important in the context of inflammatory diseases, where nitric oxide plays a role in the pathophysiology .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromo-5-chlorophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISIBKGVWYZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682143 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261940-25-3 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)